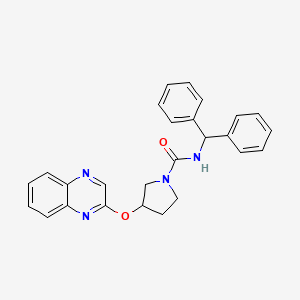

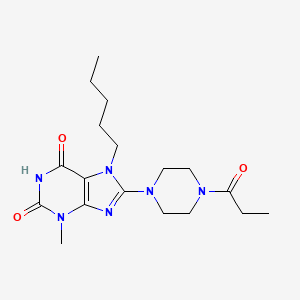

![molecular formula C13H14N4O2S2 B2840064 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 392291-87-1](/img/structure/B2840064.png)

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a thiadiazole ring, which is a type of heterocyclic aromatic compound . It also contains an acetamido group and a sulfanyl group attached to the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring, for instance, contains two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Scientific Research Applications

Glutaminase Inhibitors

The compound and its analogs, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) derivatives, have been investigated for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in cancer research as they can attenuate the growth of certain cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models, by inhibiting GLS. This inhibition is significant because GLS plays a vital role in cancer cell metabolism, making these compounds potential candidates for cancer therapy (Shukla et al., 2012).

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized to determine their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing that they possess significant antimicrobial properties. This research opens pathways for developing new antimicrobial agents that could combat resistant microbial strains (Baviskar et al., 2013).

Carbonic Anhydrase Inhibitors

Compounds related to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide have been explored for their potential as carbonic anhydrase inhibitors. These inhibitors are significant for their applications in treating glaucoma, epilepsy, and altitude sickness, as well as potential roles in cancer therapy. The structural analysis and synthesis of these compounds provide a foundation for designing more potent inhibitors, contributing to the development of new therapeutic agents (Alzuet et al., 1992).

Antioxidant Activity

Compounds bearing the thiadiazole moiety have been studied for their antioxidant properties. These studies are crucial for developing therapeutic agents that can protect against oxidative stress, which is associated with numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The exploration of these compounds' antioxidant activity contributes to the broader understanding of their therapeutic potential (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as acetazolamide are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .

Mode of Action

It’s worth noting that acetazolamide, a compound with a similar structure, works by inhibiting the activity of carbonic anhydrase, thereby disrupting the balance of certain chemicals in the body .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to fluid balance and ph regulation .

Pharmacokinetics

Similar compounds such as acetazolamide are known to be well absorbed in the gastrointestinal tract and metabolized in the liver .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to changes in fluid balance and ph levels in the body .

properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8-4-3-5-10(6-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHORQCQJWYEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

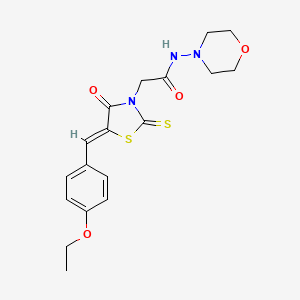

![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)

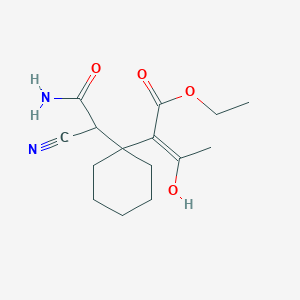

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)

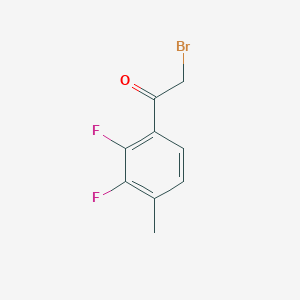

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)

![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)